molecular formula C6H14N2 B1610656 Methyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-81-4

Methyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B1610656
CAS No.: 91187-81-4
M. Wt: 114.19 g/mol
InChI Key: JVODWNWKCOVKTO-UHFFFAOYSA-N
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Description

Contextual Significance of the Pyrrolidine (B122466) Scaffold in Modern Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast number of natural products and pharmacologically important molecules. frontiersin.orgresearchgate.net Its prevalence stems from several key features that make it an attractive scaffold for medicinal chemists. The sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). researchgate.netdntb.gov.uanih.gov This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to the stereochemical diversity of molecules containing this ring system. researchgate.netdntb.gov.uanih.gov

The presence of chiral centers within the pyrrolidine ring is a critical aspect of its utility. The stereochemistry of substituents on the ring can significantly influence the biological activity of a compound by altering its binding affinity to specific protein targets. researchgate.netdntb.gov.ua This stereochemical diversity allows for the fine-tuning of pharmacological profiles, a crucial element in the development of new drug candidates. dntb.gov.ua

Furthermore, the pyrrolidine scaffold is a versatile building block in synthetic chemistry. dntb.gov.ua Its pre-formed ring can be readily functionalized, or the ring itself can be constructed from various acyclic or cyclic precursors, offering a wide range of synthetic strategies. researchgate.netdntb.gov.ua This synthetic tractability has led to the development of numerous pyrrolidine-containing compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuropharmacological properties. dntb.gov.uaresearchgate.netnih.gov

Overview of Methyl-pyrrolidin-3-ylmethyl-amine and Related Structural Motifs in Contemporary Academic Research

Within the broader class of pyrrolidine-containing compounds, "this compound" and its derivatives represent a specific area of interest in academic and industrial research. This particular structural motif features a methyl group on the pyrrolidine nitrogen and an aminomethyl substituent at the 3-position of the ring.

A search of the chemical literature reveals several related structures that have been investigated for their potential biological activities. For instance, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been explored as selective noradrenaline reuptake inhibitors (NRIs). nih.govlookchem.com In these studies, modifications to the amino group at the 3-position, such as the formation of carboxamides, carbamates, and sulfonamides, were investigated to optimize potency and selectivity. nih.govlookchem.com

The synthesis of related compounds, such as N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine, has been described as a key intermediate in the preparation of antibiotics for veterinary use. researchgate.net This highlights the practical application of this chemical class in drug development. Other research has focused on the synthesis of various substituted pyrrolidin-3-ylmethyl-amine derivatives, including those with different alkyl or aryl groups on the amines. bldpharm.combldpharm.comprepchem.com

The core structure of this compound is also found within more complex molecules. For example, research into serotonin (B10506) transporter (SERT) inhibitors has explored diarylpyrrole-methylamines, which bear a structural resemblance to the core topic of this article. nih.gov These studies underscore the versatility of the pyrrolidin-3-ylmethyl-amine scaffold in the design of molecules targeting various biological pathways.

The following table provides a summary of some related compounds and their research context:

Compound NameResearch FocusReference
(3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivativesSelective noradrenaline reuptake inhibitors nih.govlookchem.com
N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amineIntermediate for antibiotic synthesis researchgate.net
1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanaminesSERT inhibitors for potential antidepressant action nih.gov
1-Methyl-N-(pyridin-3-ylmethyl)pyrrolidin-3-amineCommercially available building block bldpharm.com
Methyl(propyl)(pyrrolidin-3-ylmethyl)amineCommercially available building block bldpharm.com
1-(phenyl-methyl)-N-(2-propyl)-3-pyrrolidinemethanamineSynthetic intermediate prepchem.com

Scope and Strategic Research Focus of the Outline

This article will adhere strictly to the outlined topics, providing a focused examination of the chemical compound "this compound" and its immediate structural analogs. The primary objective is to present a scientifically accurate and informative overview based on existing academic research. The content will concentrate on the chemical significance and research applications of this specific class of compounds, avoiding any discussion of dosage, administration, or adverse effects. The information presented is intended for a professional audience with a background in chemistry and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODWNWKCOVKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542098
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91187-81-4
Record name N-Methyl-1-(pyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Pyrrolidin 3 Ylmethyl Amine Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Achieving precise control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex chiral molecules like methyl-pyrrolidin-3-ylmethyl-amine derivatives. Stereoselective and enantioselective methods are employed to generate specific stereoisomers, which is crucial as different isomers can exhibit vastly different biological activities. These approaches utilize various strategies, including asymmetric catalysis and chiral auxiliaries, to construct the desired chiral centers on the pyrrolidine (B122466) core.

Asymmetric Michael Addition Strategies for Pyrrolidine Ring Formation

The asymmetric Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that is widely used for the enantioselective construction of the pyrrolidine ring. mdpi.com This strategy typically involves the addition of a nucleophile, such as an enamine derived from a ketone or aldehyde, to an α,β-unsaturated compound (a Michael acceptor), like a nitroolefin or maleimide. mdpi.commdpi.com The reaction is guided by a chiral catalyst to produce a product with one or more stereocenters in high enantiomeric excess.

Organocatalysis has emerged as a dominant tool for these transformations. Chiral pyrrolidine-based organocatalysts, such as prolinol derivatives and diarylprolinol silyl (B83357) ethers, can activate substrates through the formation of a transient enamine, while a hydrogen-bonding group on the catalyst directs the approach of the electrophile to a specific face of the enamine. mdpi.comnih.gov Dipeptides have also been successfully employed as organocatalysts, often in conjunction with a base, to promote the Michael addition of aldehydes to N-arylmaleimides. mdpi.com Another approach involves the tandem SN2-Michael addition reaction, which provides a pathway to N-(4-methylbenzenesulfonyl)-pyrrolidines. acs.org

A key advantage of this method is the ability to construct complex structures, including those with all-carbon quaternary centers, in a single, highly controlled step. rsc.org

Table 1: Examples of Organocatalyzed Asymmetric Michael Additions for Pyrrolidine Synthesis

Catalyst/System Nucleophile Michael Acceptor Product Type Enantiomeric Excess (ee) Reference
Spiro-pyrrolidine silyl ether Aldehydes Nitroalkenes Pyrrolidine with quaternary center Up to 99% rsc.org
Dipeptide (H-D-Pro-Pro-NHCH(Ph)CH₂-4-Me-C₆H₄) Aldehydes β,β-disubstituted nitroalkenes γ-Nitroaldehydes High conversions mdpi.com
Pyrrolidine-thiourea Cyclohexanone Nitroolefins γ-Nitroketones High mdpi.com

Chiral Auxiliary-Mediated Transformations in Pyrrolidin-3-ylmethyl-amine Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in a reaction. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

A prominent example is the use of oxazolidin-2-ones derived from readily available chiral sources like D-mannitol. researchgate.net When N-acylated, these auxiliaries can direct highly diastereoselective alkylation and aldol (B89426) reactions via the formation of specific Z-enolates. researchgate.net In the context of pyrrolidine synthesis, a chiral auxiliary attached to the nitrogen atom can direct the addition of nucleophiles, such as Grignard reagents, to an in situ-formed iminium ion. acs.org This approach has been used to synthesize trans-(R,R)-disubstituted pyrrolidines. However, the efficiency of this method can be limited by the steps required to remove the auxiliary. acs.org

External chiral ligands, which coordinate to a reagent but are not covalently bonded to the substrate, can also serve a similar purpose. For instance, chiral lithium amides, formed by using a chiral amine like (-)-sparteine (B7772259) or (S)-2-(pyrrolidinomethyl)pyrrolidine as an external ligand, can mediate asymmetric reactions by creating a chiral environment around the reacting species. arkat-usa.org

Table 2: Chiral Auxiliaries in Diastereoselective Synthesis

Chiral Auxiliary Reaction Type Key Feature Diastereomeric Excess (de) Reference
D-Mannitol-derived oxazolidin-2-one Alkylation, Aldol Reactions Formation of Z-enolates High researchgate.net
Phenylglycinol methyl ether Grignard addition to iminium ion Directs addition to form trans-pyrrolidines Good to excellent acs.org

Organocatalytic Methods for Enantioselective Pyrrolidine Construction (e.g., Chiral Phosphoric Acids)

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. mdpi.com For pyrrolidine construction, catalysts based on the proline scaffold are particularly prevalent due to their ability to form reactive enamine intermediates and create a well-defined chiral environment. nih.gov

Among the most powerful classes of organocatalysts are chiral phosphoric acids (CPAs). nih.govrsc.org These Brønsted acids, typically derived from axially chiral BINOL or similar backbones, can act as bifunctional catalysts. nih.gov They activate an electrophile (often an imine) via protonation while simultaneously organizing the nucleophile through a hydrogen-bonding network, leading to highly ordered, enantioselective transition states. nih.govrsc.org CPAs have been successfully used in a variety of reactions to build chiral frameworks, including the Friedel-Crafts alkylation of pyrroles with ketimines to generate pyrrole (B145914) derivatives with congested tetrasubstituted stereocenters in high yields and enantioselectivities. irb.hr The development of new CPA catalysts with minimalistic backbones is an active area of research, driven by data science techniques to optimize catalyst structure for selectivity. nih.gov

Transition Metal-Catalyzed Asymmetric Hydromethylation of N-Heterocycles for 3-Methylpyrrolidine (B1584470) Formation

Transition metal catalysis offers a direct and efficient pathway for the hydrofunctionalization of unsaturated compounds. acs.org A significant recent development for the synthesis of 3-methylpyrrolidines is the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. acs.org This strategy provides a novel and precise method for the remote and stereoselective installation of a methyl group onto the N-heterocycle. acs.org

The reaction utilizes a catalyst system combining a commercial cobalt precursor with a modified bisoxazoline (BOX) ligand. acs.org This system effectively catalyzes the addition of a methyl group and a hydrogen atom across the double bond of readily accessible 3-pyrroline (B95000) substrates. The result is the formation of valuable, enantiopure 3-methylpyrrolidine compounds with outstanding enantioselectivity. acs.org This catalytic protocol is highly efficient, streamlining what was previously a multi-step synthesis into a more direct process. acs.org Other transition metals, such as nickel, have also been used in catalyst-tuned systems to achieve regio- and enantioselective hydroalkylation of 3-pyrrolines, providing access to either C2- or C3-alkylated pyrrolidines depending on the catalyst used. organic-chemistry.org

Diastereoselective Alkylation and Related Stereocontrol Techniques

Diastereoselective alkylation is a fundamental technique for elaborating on existing chiral scaffolds. When a molecule already possesses one or more stereocenters, the introduction of a new substituent via alkylation can preferentially form one diastereomer over others due to steric and electronic interactions directed by the existing chiral environment. youtube.com

This method is frequently employed in pyrrolidine synthesis. For example, a stereoselective alkylation was a key step in a practical and efficient synthesis of an N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine intermediate. researchgate.net The stereocontrol is often achieved by using chiral auxiliaries, as discussed previously, where the auxiliary dictates the facial selectivity of the enolate alkylation. researchgate.net

More complex cascade reactions can also provide high levels of diastereocontrol. For instance, highly functionalized pyrrolidines with up to three stereogenic centers have been synthesized with excellent diastereoselectivity (as a single isomer) and high enantioselectivity using a Cinchona alkaloid-derived organocatalyst. figshare.com This was achieved through a cascade reaction combining a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization. figshare.com

Development of Practical and Efficient Synthetic Protocols for Amino-Substituted Pyrrolidines

Moving from laboratory-scale synthesis to practical, large-scale production requires protocols that are not only high-yielding and stereoselective but also operationally simple, cost-effective, and use readily available starting materials. Significant effort has been dedicated to developing such methods for amino-substituted pyrrolidines.

One major strategy involves starting from naturally occurring, optically pure precursors like the amino acid proline. mdpi.com Proline and its derivatives, such as 4-hydroxyproline, serve as versatile chiral building blocks that can be functionalized to produce a wide range of pyrrolidine-containing drugs. mdpi.com

Biocatalysis offers a green and highly efficient alternative. The use of enzymes like transaminases has been demonstrated for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.govacs.org These enzymatic processes can provide access to both enantiomers with very high enantiomeric excess (>95%) and can be scaled up for preparative synthesis. nih.govacs.org

Table 3: Comparison of Practical Synthetic Protocols for Amino-Substituted Pyrrolidines

Method Starting Materials Key Transformation Advantages Reference
Chiral Pool Synthesis Proline, 4-Hydroxyproline Functionalization of existing ring Readily available chiral starting material mdpi.com
Biocatalysis ω-chloroketones, Amine donor Transaminase-triggered cyclization High enantioselectivity, green, scalable nih.govacs.org
Organocatalytic Cascade Aldehydes, Azodicarboxylates Proline-catalyzed α-amination / Reductive amination One-pot, high yield, good enantioselectivity nih.govresearchgate.net
Transfer Hydrogenation Diketones, Anilines Iridium-catalyzed reductive amination Practical, good to excellent yields, water as solvent option nih.gov

Strategies for Functionalization and Derivatization of the Pyrrolidine Nucleus

The functionalization and derivatization of the pyrrolidine ring are central to creating a diverse range of this compound analogues. These strategies often involve the use of pre-existing chiral building blocks or the stereoselective formation of the pyrrolidine ring from acyclic precursors. mdpi.com

One of the most common approaches involves utilizing readily available and optically pure sources like proline and 4-hydroxyproline. mdpi.comresearchgate.net These starting materials allow for the introduction of various substituents onto the pyrrolidine core. For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile intermediate for synthesizing a variety of pyrrolidine-containing drugs. mdpi.comresearchgate.net

Alternatively, stereoselective cyclization of acyclic compounds presents another powerful strategy for constructing the pyrrolidine skeleton. mdpi.comnih.gov This can be achieved through various methods, including intramolecular conjugate additions and transition-metal-catalyzed reactions. For example, rhodium(II)-catalyzed transannulation and rearrangement of N-sulfonyl-1,2,3-triazoles with styrenes, followed by a mild reduction, provides a one-pot methodology for synthesizing substituted pyrrolidines. acs.org This method is noted for its functional group tolerance and affords pyrrolidines in moderate to excellent yields. acs.org

Recent advancements have also highlighted the use of multicomponent reactions to generate highly functionalized pyrrolidines in a single step. These reactions offer an efficient way to introduce molecular diversity. tandfonline.com Furthermore, tandem reactions, such as amination/cyanation/alkylation sequences catalyzed by copper, provide access to functionalized pyrrolidines without the need for protection/deprotection steps. nih.gov

The table below summarizes various catalysts and their applications in the synthesis of pyrrolidine derivatives, showcasing the diversity of available methods.

Catalyst/ReagentReaction TypeProductYieldReference
Rhodium(II) octanoateTransannulation/Rearrangement/Reduction2,4-Substituted Pyrrolidines40-85% acs.org
Copper(I) bromideTandem Amination/Cyanation/Alkylationα-CN PyrrolidinesGood nih.gov
Iridium ComplexReductive Azomethine Ylide GenerationHighly Substituted Pyrrolidines- acs.org
Palladium CatalystAlkene CarboaminationBiologically Important Pyrrolidines- organic-chemistry.org
Cobalt(II) CarbonylHydrosilylationPyrrolidines and PyrrolidonesHigh organic-chemistry.org

Scale-Up and Process Development Considerations in Pyrrolidin-3-ylmethyl-amine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of pyrrolidin-3-ylmethyl-amine derivatives presents a unique set of challenges. Key considerations include the cost-effectiveness of starting materials and reagents, the efficiency and safety of the reaction conditions, and the ease of purification of the final product. researchgate.netnih.gov

One of the primary goals in process development is to design a synthetic route that is both practical and efficient. This often involves minimizing the number of synthetic steps and utilizing one-pot procedures where possible. For instance, a practical and stereoselective process for preparing a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was developed from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. researchgate.net This process highlights the importance of key stereoselective steps, such as asymmetric Michael addition and stereoselective alkylation, in achieving an efficient synthesis. researchgate.net

The choice of reagents and solvents is also critical for scale-up. For example, a preparation method for 1-methyl-3-pyrrolidinol (B22934) was developed to avoid the use of hazardous reagents like red aluminum, borane, or lithium aluminum hydride, which are problematic in large-scale production due to safety concerns and difficult workup procedures. google.com Instead, safer and more manageable reducing agents such as sodium borohydride (B1222165) or potassium borohydride were employed. google.com

Purification of the final product is another significant hurdle in large-scale synthesis. The development of crystallization-induced purification methods can be highly advantageous. An improved scale-up synthesis of a clinical candidate, for instance, involved treating the crude product with a specific solvent at an elevated temperature to dissolve impurities, followed by cooling to crystallize the pure product. nih.gov This approach led to a high-purity product in good yield. nih.gov

The table below outlines some of the key challenges and solutions in the scale-up of pyrrolidine derivative synthesis.

ChallengeSolutionExampleReference
Low Yield and Difficult ProductionImproved synthetic route with safer reagentsUse of sodium borohydride instead of lithium aluminum hydride for reduction. google.com
Impurity RemovalCrystallization-based purificationTreating crude product with t-butyl methyl ether to remove impurities. nih.gov
StereocontrolAsymmetric synthesisAsymmetric Michael addition and stereoselective alkylation. researchgate.net
Number of StepsOne-pot reactions and tandem sequencesMulti-reaction sequences in the same vessel. nih.gov

Application of Amine-Protecting Groups in Pyrrolidine Synthesis (e.g., 2,5-Dimethylpyrrole)

In the multi-step synthesis of complex molecules like derivatives of this compound, the protection of reactive functional groups, particularly primary and secondary amines, is often necessary. organic-chemistry.orglibretexts.org Protecting groups prevent unwanted side reactions and allow for the selective modification of other parts of the molecule. organic-chemistry.org

The 2,5-dimethylpyrrole group has emerged as a versatile and effective protecting group for primary amines in various synthetic contexts, including pyrrolidine synthesis. acs.orgrsc.org This protecting group is readily introduced by treating the amine with 2,5-hexanedione. acs.org

A key advantage of the 2,5-dimethylpyrrole group is its stability under a wide range of reaction conditions where other protecting groups might fail. It is stable to strong bases, nucleophiles, and certain acidic work-up conditions. rsc.orgrsc.org For example, it has been shown to be unreactive towards reagents like ethylmagnesium bromide and lithium aluminum hydride. mdma.ch

The deprotection of the 2,5-dimethylpyrrole group is typically achieved under mild conditions by treatment with hydroxylamine (B1172632) hydrochloride. acs.orgrsc.org In some cases, the efficiency of this deprotection can be significantly improved. For instance, using a mixture of hydroxylamine hydrochloride and triethylamine (B128534) in a propanol/water solvent system led to a rapid and high-yielding deprotection on a large scale. mdma.ch

The unique stability and cleavage profile of the 2,5-dimethylpyrrole group make it "orthogonal" to other common amine protecting groups, such as the phthalimido group. acs.org This means that one group can be selectively removed while the other remains intact, allowing for sequential chemical transformations. acs.org

The following table summarizes the key features of the 2,5-dimethylpyrrole protecting group.

FeatureDescriptionReference
Installation Reaction of a primary amine with 2,5-hexanedione. acs.org
Stability Stable to strong bases (e.g., BuLi, LiNPr₂), nucleophiles (e.g., RMgHal), and some acidic conditions. rsc.orgmdma.ch
Cleavage Treatment with hydroxylamine hydrochloride. acs.orgrsc.org
Orthogonality Can be cleaved under conditions that leave other protecting groups, like the N-phthalimido group, intact. acs.org

Medicinal Chemistry and Biological Activity Investigations of Methyl Pyrrolidin 3 Ylmethyl Amine Analogues

Structure-Activity Relationship (SAR) Studies of Pyrrolidin-3-ylmethyl-amine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.gov For pyrrolidin-3-ylmethyl-amine derivatives, these studies involve systematic modifications of the pyrrolidine (B122466) ring, the methyl-amine side chain, and any associated substituents to optimize potency, selectivity, and pharmacokinetic properties.

Elucidation of Stereochemical Influences on Biological Profile and Target Binding Affinity

The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in determining the biological activity and target binding affinity of its derivatives. beilstein-journals.orgnih.gov The non-planar, puckered conformation of the pyrrolidine ring means that substituents can adopt different spatial orientations, leading to distinct interactions with biological targets. nih.gov

The introduction of a methyl group at the 3-position of the pyrrolidine ring, as in methyl-pyrrolidin-3-ylmethyl-amine, creates a chiral center. The (R) and (S) enantiomers can exhibit significantly different pharmacological profiles. For example, in the context of estrogen receptor (ER) modulators, a 3-(R)-methylpyrrolidine was found to promote a pure ERα antagonist profile, which is desirable for treating breast cancer. nih.gov In contrast, the 3-(S)-methylpyrrolidine analogue displayed a different activity profile. nih.gov

The spatial arrangement of atoms is critical for selective interactions with protein targets. Research on selective noradrenaline reuptake inhibitors based on a (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine scaffold highlights the importance of stereoisomerism for potent and selective inhibition. nih.gov

Systematic Substituent Modifications and Their Impact on Pharmacological Properties

Systematic modifications of substituents on the pyrrolidine ring and its side chains are a cornerstone of SAR studies, aiming to enhance desired pharmacological properties while minimizing off-target effects.

Aromatic and Amine Substituent Effects: In a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, modifications to both the aromatic ring and the pyrrolidine nitrogen substituent were shown to significantly alter the compounds' apparent lipophilicity (log kwo), a key factor in drug absorption and distribution. nih.gov For example, an aromatic 6-hydroxy group increased lipophilicity, while a 6-methoxy group decreased it. nih.gov These effects were attributed to the formation or disruption of intramolecular hydrogen bonds that alter the molecule's polarity. nih.gov Substitution on the pyrrolidine nitrogen with fluoroalkyl groups also had a pronounced, non-intuitive impact on lipophilicity. nih.gov

Modifications for Noradrenaline Reuptake Inhibition: In the development of selective noradrenaline reuptake inhibitors (NRIs), derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine were synthesized and evaluated. lookchem.com Modifications of the biphenyl (B1667301) moiety and the linker to the pyrrolidine ring were explored. For instance, replacing a carboxamide linker with a carbamate (B1207046) or sulfonamide led to potent NRIs with excellent selectivity over serotonin (B10506) and dopamine (B1211576) transporters. nih.govlookchem.com The carbamate analogue, in particular, showed reduced P-glycoprotein (P-gp) efflux, a desirable property for central nervous system (CNS) penetration, which was attributed to the reduced hydrogen bond acceptor capacity of the carbamate group. nih.govlookchem.com

Table 1: Impact of Substituent Modification on Noradrenaline Reuptake Inhibition

Compound Type Key Substituent Biological Effect Reference
Carboxamide -C(O)NH- Potent NRI nih.govlookchem.com
Carbamate -OC(O)NH- Potent NRI, reduced P-gp efflux nih.govlookchem.com

Exploration of Pharmacological Applications and Molecular Target Interactions

The versatility of the pyrrolidine scaffold has led to its investigation in a wide range of therapeutic areas.

Research in Neurological Disorders (e.g., PDE9A Inhibition for Cognitive Enhancement)

Pyrrolidine derivatives have been a focus of research for treating neurological disorders. One notable target is phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org Inhibition of PDE9A is being explored as a therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia. frontiersin.org

A potent and selective PDE9A inhibitor, PF-04447943, features a (3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl moiety. frontiersin.org This compound was designed to be brain-penetrant and has been shown to attenuate scopolamine-induced deficits in attention tasks in rodents. frontiersin.org The design of such inhibitors often involves optimizing the substituents on the pyrrolidine ring to achieve the desired potency, selectivity, and pharmacokinetic properties for CNS applications. frontiersin.org

Pyrrolidine-based structures are also found in cognition enhancers like piracetam, highlighting the scaffold's utility in this therapeutic area. researchgate.net

Investigations in Oncological Research and Cytotoxicity

The pyrrolidine scaffold is also prevalent in the design of anticancer agents. nih.gov Derivatives of pyrrolidone bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. mdpi.com The 3,4,5-trimethoxyphenyl group is a known pharmacophore in oncology, and its incorporation into a pyrrolidone structure has yielded compounds with promising activity against human lung adenocarcinoma cells. mdpi.com Specifically, the formation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings from the pyrrolidone core significantly enhanced cytotoxic activity. mdpi.com

Structure-activity relationship studies of pyridine (B92270) derivatives have also provided insights relevant to pyrrolidine-containing compounds, as pyridine moieties are often coupled to the pyrrolidine core. These studies have shown that the presence and position of certain groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov

Table 2: Cytotoxic Activity of Pyrrolidone Derivatives

Compound Feature Cell Line Biological Activity Reference
1,3,4-oxadiazolethione ring A549 (lung cancer) Reduced cell viability to 28.0% mdpi.com

Development as Anti-infective Agents (Antibacterial, Antifungal)

Pyrrolidine derivatives have been investigated for their potential as anti-infective agents. researchgate.net In the fight against antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrrolidine-based compounds have shown promise in this area.

For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be considered related to pyrrolidinone structures, exhibited strong antibacterial activity against several Gram-positive bacteria, including resistant strains. nih.gov The introduction of a fluorine atom into these structures was found to significantly enhance their antibacterial potency. nih.gov

Furthermore, studies on pyrrolidine pentamine derivatives have identified them as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme that confers resistance to aminoglycoside antibiotics like amikacin. nih.gov SAR studies on these compounds, involving modifications of stereochemistry and functional group substitutions, are aimed at developing potent inhibitors that can be co-administered with aminoglycosides to overcome resistance. nih.gov

Pyridine derivatives, often combined with a pyrrolidine ring in more complex molecules, have also been synthesized and evaluated for their antimycobacterial and antifungal activities. nih.gov While some compounds showed moderate activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, their antifungal activities were generally low. nih.gov

Studies on Anti-inflammatory and Analgesic Properties

Investigations into the therapeutic potential of methylamine (B109427) derivatives have explored their effects on inflammation. One such study focused on the anti-inflammatory activity of bis(3-aryl-3-oxo-propyl)methylamine hydrochloride, referred to as compound B1. nih.gov Researchers utilized established in vivo models to assess its impact on both acute and chronic inflammatory processes. nih.gov

The acute phase of inflammation was evaluated using the carrageenan-induced paw edema test in rats. nih.gov In this model, compound B1 demonstrated a notable reduction in paw edema. nih.gov The chronic phase of inflammation was assessed via the cotton pellet granuloma test, where the compound also showed significant antiproliferative effects. nih.gov Interestingly, the study found that while the compound inhibited inflammation, it did not affect the hyaluronidase-induced increase in capillary permeability, suggesting its mechanism of action is independent of preventing vascular permeability changes. nih.gov The anti-inflammatory activity against the chronic phase was found to be comparable to that of the established non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Table 1: Comparative Anti-inflammatory Effects of Compound B1 and Indomethacin nih.gov
CompoundTest ModelParameter MeasuredResult
Compound B1Carrageenan-Induced Paw Edema (Acute)Edema Decrease (50 mg/kg)49%
Edema Decrease (100 mg/kg)35%
Edema Decrease (200 mg/kg)47%
IndomethacinCarrageenan-Induced Paw Edema (Acute)Edema Decrease (20 mg/kg)82%
Compound B1Cotton Pellet Granuloma (Chronic)Antiproliferative Effect (50 mg/kg)44%
IndomethacinCotton Pellet Granuloma (Chronic)Antiproliferative Effect (20 mg/kg)43%

Modulatory Activities at Specific Receptors (e.g., 5-HT1A Receptor Agonism, κ Opioid Receptor Antagonism)

Analogues of the pyrrolidine class have been extensively studied for their ability to modulate various neurotransmitter receptor systems, showing potential for treating a range of central nervous system disorders.

κ Opioid Receptor (KOR) Modulation: The κ opioid system is a key target for conditions related to pain, addiction, and mood. Research has been directed at developing both agonists and antagonists for this receptor.

Agonism: Analogues of the KOR agonist methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) have been synthesized and evaluated. These studies revealed that specific stereoisomers possess exceptionally high affinity for the κ-receptor. For instance, the (S,S)-configured methyl carbamate analogue, (S,S)-14, demonstrated a kappa-receptor affinity (Ki) of 0.31 nM, which is even more potent than the parent compound. scispace.com This particular analogue also displayed a unique binding profile by interacting with μ-opioid receptors in the subnanomolar range (Ki = 0.36 nM). scispace.com

Table 2: κ-Opioid Receptor Affinity of GR-89,696 Analogues scispace.com
CompoundStereoconfigurationκ-Receptor Affinity (Ki)μ-Receptor Affinity (Ki)
(S,S)-14 (methyl carbamate)(S,S)0.31 nM0.36 nM
(S,S)-13 (propionamide)(S,S)0.67 nMNot Reported

Antagonism: The development of KOR antagonists is a promising strategy for treating depression and addiction. nih.gov Research in this area has led to the discovery of potent and selective antagonists containing the pyrrolidine motif. For example, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (compound 25) was identified as a potent KOR antagonist with a Ki value of 0.565 nM and high selectivity over μ (Ki = 35.8 nM) and δ (Ki = 211 nM) opioid receptors. acs.org Another compound, CYM-53093, also emerged as a potent and selective KOR antagonist with favorable pharmacokinetic profiles and efficacy in animal models. acs.org Compounds such as nor-binaltorphimine (nor-BNI) and JDTic are well-established selective KOR antagonists used extensively in preclinical research to probe the function of the kappa opioid system. nih.govnih.gov

5-HT1A Receptor Agonism: The serotonin 1A (5-HT1A) receptor is critically involved in the pathophysiology of anxiety and depression. nih.gov Agonists at this receptor are of significant therapeutic interest. While antagonists bind to the total pool of receptors, 5-HT1A agonists preferentially bind to the high-affinity state of the receptor, which is coupled to its G protein. snmjournals.org The development of radiolabeled 5-HT1A agonists, such as 18F-F13714, allows for in vivo imaging and a better understanding of the receptor's functional state in both healthy and pathological conditions. snmjournals.org The prototypical 5-HT1A agonist 8-OH-DPAT is widely used in behavioral studies to investigate the receptor's role, though it also shows affinity for the 5-HT7 receptor. nih.gov The discovery of derivatives such as 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles has yielded compounds that are potent and selective 5-HT1A receptor agonists. idrblab.net

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of novel compounds is a cornerstone of preclinical drug development, linking laboratory discovery to potential human clinical trials. nih.gov This process involves a combination of in vitro and in vivo methodologies to characterize the activity, selectivity, and functional effects of new chemical entities.

In Vitro Methodologies:

Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its intended target and for assessing its selectivity against other receptors. This is commonly achieved using radioligand binding studies, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. scispace.com For example, the affinity of analogues for the κ-opioid receptor was determined using the radioligand [3H]U-69,593. scispace.com

Functional Assays: Beyond binding, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. The [35S]-guanosine 5′O-[3-thiotriphosphate] ([35S]GTP-γ-S) binding assay is a common method to measure G-protein activation following receptor stimulation, thereby identifying antagonist or agonist activity. acs.org

Neurotransmitter Release Studies: For CNS-active compounds, it is crucial to understand their effects on neurotransmitter systems. Assays measuring the release of neurotransmitters, such as acetylcholine (B1216132) from brain slices, can demonstrate the functional consequences of receptor activation by a novel agonist. scispace.com

In Vivo Methodologies:

Models of Inflammation and Pain: To test for anti-inflammatory and analgesic properties, specific animal models are employed. The carrageenan-induced paw edema test is a standard model for acute inflammation, while the cotton pellet granuloma model assesses effects on chronic inflammation. nih.gov Analgesic efficacy can be evaluated using models like the tail-flick test. acs.org

Behavioral Models: To assess the potential of compounds for psychiatric disorders, various behavioral paradigms are used. For KOR antagonists, efficacy can be demonstrated by their ability to block KOR agonist-induced effects, such as prolactin secretion. acs.org Spinal instrumental learning paradigms in rats have been used to show that KOR agonists like GR89696 can inhibit neural modifications within the spinal cord. nih.gov

Receptor Occupancy Studies: These studies aim to confirm that a drug candidate engages its target in the living brain. This can be achieved using advanced techniques like PET imaging with a radiolabeled tracer or by using a non-radiolabeled tracer compound that can be measured via liquid chromatography-tandem mass spectrometry (LC/MS/MS). acs.org

Preclinical Development and Clinical Trial Progress for Specific Pyrrolidin-3-ylmethyl-amine Drug Candidates

The transition from a promising compound in initial studies to a clinical drug candidate involves a rigorous preclinical development program. snmjournals.org This phase includes detailed pharmacology, toxicology, and pharmacokinetic studies designed to support an Investigational New Drug (IND) application for human trials. nih.gov

Several drug candidates containing the pyrrolidine-ylmethyl-amine scaffold or related structures have undergone significant preclinical evaluation.

(S)-3-Chloro-4-(4-((2-(pyridine-3-yl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (Compound 18): This compound was identified as a KOR antagonist and was specifically evaluated for its potential as a receptor occupancy tracer. acs.org In vivo studies confirmed that it possessed favorable properties for this purpose, including good brain uptake and a clear distinction between specific and nonspecific binding, which is crucial for quantifying target engagement in the brain. acs.org

GR89696: This selective KOR agonist has been used as a tool compound in preclinical research to understand the role of kappa-2 opioid receptors. nih.gov Studies using intrathecal administration in rats have shown that GR89696 can dose-dependently inhibit instrumental learning within the spinal cord, an effect that was blocked by an opioid antagonist. nih.gov

CYM-53093 (BTRX-335140): This potent and selective KOR antagonist was developed through iterative structure-activity relationship studies. acs.org It demonstrated robust efficacy in preclinical models, including the antagonism of KOR agonist-induced effects in mice, and possessed a favorable profile in terms of its absorption, distribution, metabolism, and excretion (ADMET). acs.org

While these and other related compounds have shown significant promise in various stages of preclinical research, detailed information regarding their advancement into formal multi-species toxicology studies or progression into human clinical trials is not widely available in the referenced literature. The path from preclinical candidate to approved drug is lengthy and subject to high attrition rates. snmjournals.org

Catalytic Roles and Ligand Applications of Methyl Pyrrolidin 3 Ylmethyl Amine Structures

Design and Synthesis of Chiral Ligands Based on the Pyrrolidin-3-ylmethyl-amine Scaffold

The synthesis of chiral ligands derived from the pyrrolidin-3-ylmethyl-amine scaffold is a critical step in the development of catalysts for asymmetric transformations. The inherent chirality of the pyrrolidine (B122466) ring, often sourced from natural amino acids like proline, provides a foundational stereochemical element that can be elaborated upon to create ligands with specific steric and electronic properties. mdpi.comresearchgate.net These properties are crucial for achieving high levels of stereocontrol in catalytic reactions. nih.gov

A key strategy in the design of these ligands involves the stereoselective synthesis of substituted pyrrolidines. nih.gov For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for certain therapeutic agents, highlights the importance of precise stereochemical control. acs.orgnih.gov The synthetic route to this compound involves key transformations such as catalytic asymmetric hydrogenation and SN2 substitution, which establish the desired stereocenters with high fidelity. acs.orgnih.gov

The versatility of the pyrrolidin-3-ylmethyl-amine scaffold allows for the introduction of various substituents on both the pyrrolidine ring and the amine nitrogen. mdpi.comunipd.it This modularity enables the fine-tuning of the ligand's coordination environment, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. unipd.it The development of novel synthetic strategies for creating structurally diverse and enantiomerically pure pyrrolidine-based ligands remains an active area of research, driven by the continuous demand for more efficient and selective catalysts. mdpi.com

Formation and Characterization of Metal Complexes with Pyrrolidin-3-ylmethyl-amine Cores (e.g., Co(II), Zn(II), Cd(II) Complexes)

The pyrrolidin-3-ylmethyl-amine scaffold readily forms stable complexes with a variety of transition metals, including cobalt(II), zinc(II), and cadmium(II). nih.govnih.gov The nitrogen atoms of the pyrrolidine ring and the side-chain amine act as donor sites, allowing the ligand to chelate to the metal center. The coordination geometry of these complexes is influenced by the nature of the metal ion, the specific substituents on the ligand, and the presence of other coordinating species. nih.govias.ac.in

For example, studies on related bis-pyrazolyl ligands have shown that Co(II), Zn(II), and Cd(II) can form complexes with varying coordination numbers and geometries. nih.gov The metal center in these complexes is often found in a distorted tetrahedral or octahedral environment. nih.govresearchgate.net The characterization of these metal complexes is typically carried out using a combination of analytical techniques, including X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and mass spectrometry, to elucidate their structural and electronic properties. nih.govresearchgate.net

The formation of well-defined metal complexes is a prerequisite for their application in catalysis. The stability and reactivity of these complexes are directly linked to the coordination environment provided by the pyrrolidin-3-ylmethyl-amine ligand. mdpi.com

Applications in Enantioselective Catalysis (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

Chiral ligands based on the pyrrolidin-3-ylmethyl-amine scaffold have demonstrated significant utility in enantioselective catalysis. One notable application is the catalytic enantioselective addition of diethylzinc to aldehydes. researchgate.net In this reaction, the chiral ligand, in conjunction with a metal catalyst, creates a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the resulting secondary alcohol.

The effectiveness of these ligands stems from their ability to form well-defined, chiral metal complexes that act as the active catalyst. organic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the structure of the ligand, including the absolute configuration of the stereocenters and the nature of the substituents. nih.gov For instance, β-amino alcohols derived from natural amino acids have been successfully employed as chiral ligands in the nickel-catalyzed conjugate addition of diethylzinc to chalcones, achieving high enantioselectivity. researchgate.net

The development of new pyrrolidine-based ligands continues to be a major focus in the field of asymmetric catalysis, with the goal of achieving higher efficiency and enantioselectivity for a broader range of substrates. mdpi.comorganic-chemistry.org

Utility in Ring-Opening Polymerization Catalysis

Metal complexes incorporating pyrrolidin-3-ylmethyl-amine and related N-donor ligands have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLA). nih.govresearchgate.net The catalytic activity and the properties of the resulting polymer are significantly influenced by the design of the ligand and the nature of the metal center. unisa.it

For instance, zinc(II) complexes supported by pyridinyl amine ligands have been shown to be active for the ROP of ε-caprolactone and lactides. researchgate.net The nuclearity of the complex (mononuclear vs. dinuclear) and the electronic properties of co-ligands can have a substantial impact on the catalytic performance. researchgate.net Similarly, cobalt(II), zinc(II), and cadmium(II) complexes with bis-pyrazolyl ligands have been investigated for the ROP of rac-lactide, leading to the production of heterotactic polylactides. nih.gov

The mechanism of ROP catalyzed by these metal complexes generally proceeds through a coordination-insertion mechanism. ajol.info The development of highly active and stereoselective catalysts for ROP is crucial for the industrial production of PLA with controlled properties. unisa.it Research in this area focuses on tuning the ligand structure to optimize catalyst performance under industrially relevant conditions. unisa.itresearchgate.net

Investigation of Redox Properties and Reactivity of Metal-Ligand Complexes

The redox properties of metal complexes are a critical aspect of their reactivity, particularly in catalytic cycles that involve changes in the oxidation state of the metal center. nih.gov The pyrrolidin-3-ylmethyl-amine ligand can influence the redox potential of the coordinated metal ion through its electronic donating properties. unipd.it

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the geometric and electronic properties of molecules. These methods are instrumental in understanding the three-dimensional arrangement of atoms, bond lengths, bond angles, and the distribution of electrons within a molecule. For substituted pyrrolidines, DFT studies can elucidate how different functional groups influence the puckering of the five-membered ring, a key factor in their biological activity. arabjchem.org

A typical DFT study would involve optimizing the molecular geometry of Methyl-pyrrolidin-3-ylmethyl-amine to find its most stable conformation. From this, properties such as the dipole moment, polarizability, and vibrational frequencies could be calculated. These parameters are crucial for understanding the molecule's behavior in various chemical environments and its potential interactions with other molecules.

However, a detailed search of scientific databases did not yield any specific studies that have published the results of DFT calculations for this compound. Consequently, no data tables of its calculated molecular or electronic properties can be presented.

Molecular Dynamics (MD) Simulations in Understanding Ligand-Target Interactions and Adsorption Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are invaluable for understanding how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target like a protein or enzyme. researchgate.net These simulations can reveal the dynamics of the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern this association.

For a compound like this compound, MD simulations could be employed to predict its binding mode within a specific receptor, providing insights that are crucial for drug design. Furthermore, MD simulations can be used to study the adsorption behavior of molecules on surfaces, which is relevant in materials science and catalysis.

Despite the utility of this technique, there are no available published studies that have conducted MD simulations specifically with this compound. As such, there are no findings or data to report on its ligand-target interactions or adsorption characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energetics, Electrostatic Potential Maps)

Electronic structure analysis provides a deeper understanding of a molecule's reactivity and interaction sites. Key components of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are fundamental in predicting a molecule's chemical reactivity. A small HOMO-LUMO gap generally suggests a molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. science.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are useful for identifying the positive and negative regions of a molecule, which in turn helps in predicting how it will interact with other molecules, particularly in biological systems. researchgate.net

For this compound, an electronic structure analysis would reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which would likely be associated with the nitrogen atoms. However, specific HOMO-LUMO energy values and MEP maps for this compound have not been reported in the scientific literature.

Table of General Computational Parameters for Pyrrolidine Derivatives

While specific data for this compound is unavailable, the following table provides a general, illustrative example of the types of data that would be generated from DFT calculations for a hypothetical substituted pyrrolidine. This is not data for this compound.

Computational ParameterDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecule.Varies (e.g., in Hartrees)
Dipole Moment A measure of the molecule's overall polarity.Varies (e.g., in Debye)
HOMO Energy Energy of the highest occupied molecular orbital.Varies (e.g., in eV)
LUMO Energy Energy of the lowest unoccupied molecular orbital.Varies (e.g., in eV)
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Varies (e.g., in eV)

Prediction of Reactivity, Selectivity, and Mechanistic Pathways in Chemical Reactions

Computational chemistry plays a crucial role in predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and the selectivity of a reaction. For a molecule like this compound, with multiple reactive sites (two nitrogen atoms), computational methods could predict, for example, which nitrogen is more likely to act as a nucleophile in a given reaction. These predictions are vital for designing efficient synthetic routes. nih.gov

No published studies were found that have computationally modeled the reactivity, selectivity, or mechanistic pathways of reactions involving this compound.

Computational Approaches in Rational Drug Design and Optimization

The pyrrolidine scaffold is a highly valued component in medicinal chemistry due to its three-dimensional structure and its presence in many FDA-approved drugs. arabjchem.org Rational drug design utilizes computational techniques to design and optimize new drug candidates. This process can involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity.

Molecular Docking: Predicting the preferred orientation of a molecule when bound to a target protein.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of a series of compounds with their biological activity.

While the pyrrolidine motif is frequently incorporated into rational drug design strategies, there is no specific literature available that details the use of this compound as a lead compound or its optimization through these computational approaches. acs.orgewadirect.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Methyl-pyrrolidin-3-ylmethyl-amine Analogues with Enhanced Specificity and Efficacy

The design and synthesis of next-generation analogues of this compound are central to advancing this chemical class towards clinical applications. A primary objective is to enhance the specificity for desired biological targets while minimizing off-target effects. This can be achieved through systematic structure-activity relationship (SAR) studies, where modifications to the pyrrolidine (B122466) ring, the methyl group, and the aminomethyl side chain are explored. nih.gov

Key strategies for analogue design include:

Stereochemical Control: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. researchgate.netnih.gov Asymmetric synthesis methodologies can be employed to generate enantiomerically pure analogues, allowing for the evaluation of individual stereoisomers and the identification of the most active and selective conformation.

Substituent Effects: The introduction of various substituents on the pyrrolidine ring and the amine functionalities can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications can influence target binding, membrane permeability, and metabolic stability.

Conformational Constraint: Incorporating rigidifying elements into the pyrrolidin-3-ylmethyl-amine structure can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.

Recent advances in synthetic organic chemistry provide a robust toolbox for the construction of these analogues. For instance, stereoselective routes to chiral pyrrolidine inhibitors have been developed, which can be adapted for the synthesis of novel this compound derivatives. nih.gov Efficient methods for the functionalization of the pyrrolidine ring are also crucial for generating a diverse library of analogues for biological screening. researchgate.net

Table 1: Potential Modifications for Analogue Design

Molecular Scaffold Modification Strategy Desired Outcome
Pyrrolidine Ring Introduction of substituents (e.g., fluoro, hydroxyl) Modulate electronics and polarity
Alteration of ring stereochemistry Enhance target binding and selectivity
Methyl Group (on Nitrogen) Replacement with other alkyl or aryl groups Investigate steric and electronic effects
Aminomethyl Side Chain N-alkylation or N-arylation Modify basicity and hydrogen bonding capacity

Exploration of Novel Biological Targets and Undiscovered Therapeutic Avenues

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, suggesting that this compound and its analogues may interact with a variety of biological targets. nih.govfrontiersin.org While initial research may focus on known targets for pyrrolidine-containing molecules, a key future direction is the exploration of novel and undiscovered therapeutic avenues.

The versatility of the pyrrolidine ring, with its ability to present substituents in distinct three-dimensional arrangements, makes it an attractive scaffold for targeting diverse protein families. researchgate.netnih.gov Pyrrolidine derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. frontiersin.org This suggests that analogues of this compound could be screened against a wide array of targets to uncover new therapeutic applications.

Potential therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in several CNS-active drugs. nih.gov Analogues could be designed to cross the blood-brain barrier and modulate targets involved in neurological and psychiatric conditions.

Infectious Diseases: The pyrrolidine scaffold is a component of some antibacterial and antiviral agents. nih.govnih.govresearchgate.net Novel analogues could be developed to combat drug-resistant pathogens.

Oncology: Many anticancer agents feature heterocyclic scaffolds. The potential for this compound derivatives to inhibit cancer-related targets warrants investigation. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of some pyrrolidine derivatives suggest that this scaffold could be a starting point for the development of new treatments for inflammatory conditions. frontiersin.org

High-throughput screening (HTS) campaigns against diverse panels of biological targets will be instrumental in identifying novel activities for this class of compounds. Furthermore, chemoproteomics and other target identification technologies can be employed to uncover the molecular targets of active analogues.

Advancements in Asymmetric Synthesis Methodologies for Increased Efficiency and Sustainability

The development of efficient and sustainable asymmetric synthesis methodologies is crucial for the practical production of chiral this compound and its analogues. The stereochemical integrity of these compounds is often paramount to their biological activity and selectivity. researchgate.netnih.gov

Recent years have seen significant progress in the asymmetric synthesis of pyrrolidine-based compounds. mdpi.comunibo.it Future research in this area should focus on:

Catalytic Asymmetric Methods: The use of chiral catalysts, such as organocatalysts or transition metal complexes, can enable the enantioselective synthesis of the pyrrolidine core with high efficiency and atom economy. unibo.it

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, minimize waste generation, and employ renewable starting materials is a key aspect of sustainable chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency in the preparation of pyrrolidines. nih.gov

Flow Chemistry: Continuous flow manufacturing can offer advantages in terms of safety, scalability, and process control for the synthesis of pharmaceutical intermediates.

An example of a highly efficient and stereoselective synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlights the power of modern synthetic methods. This route involved a catalytic asymmetric hydrogenation and an SN2 substitution reaction as key stereocenter-forming steps. nih.govresearchgate.net Adapting and refining such methodologies for the synthesis of this compound and its derivatives will be a key enabler for their future development.

Table 2: Comparison of Synthetic Methodologies

Methodology Advantages Challenges
Classical Resolution Straightforward for some compounds Inefficient (50% theoretical yield)
Chiral Pool Synthesis Access to enantiopure starting materials Limited diversity of starting materials
Asymmetric Catalysis High enantioselectivity, catalytic Catalyst development and cost

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govresearchgate.net These computational tools can be powerfully integrated into the research and development of this compound analogues to accelerate the design-make-test-analyze cycle.

Applications of AI and ML in this context include:

Rational Compound Design: ML models can be trained on existing SAR data to predict the biological activity and physicochemical properties of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis. Generative AI models can also design novel molecular structures with desired properties.

Synthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to target molecules, including novel analogues of this compound. digitellinc.com These tools can help chemists devise more efficient and innovative synthetic strategies.

Predictive Toxicology: AI models can be used to predict the potential toxicity of new compounds early in the discovery process, reducing the risk of late-stage failures.

Collaborative Research Initiatives for Accelerated Discovery and Development within the Pyrrolidin-3-ylmethyl-amine Chemical Space

The complexity and cost of drug discovery and development necessitate collaborative efforts to accelerate progress. frostbrowntodd.com Establishing collaborative research initiatives focused on the pyrrolidin-3-ylmethyl-amine chemical space can bring together the diverse expertise and resources needed to advance this promising class of compounds.

Such initiatives could take the form of:

Public-Private Partnerships (PPPs): Collaborations between academic institutions, government research organizations, and pharmaceutical companies can bridge the gap between basic research and clinical development. frostbrowntodd.comtarosdiscovery.comresearchgate.net These partnerships can facilitate access to compound libraries, high-throughput screening infrastructure, and drug development expertise. The European Lead Factory is a successful example of a PPP that has accelerated early drug discovery. tarosdiscovery.comdtu.dk

Open Science Platforms: Sharing data and research findings in an open and collaborative environment can foster innovation and avoid duplication of effort.

Consortia of Academic and Industrial Researchers: Bringing together experts in medicinal chemistry, pharmacology, computational chemistry, and other relevant disciplines can create a synergistic environment for tackling the challenges associated with developing a new class of therapeutic agents.

By fostering a collaborative ecosystem, the scientific community can collectively unlock the therapeutic potential of this compound and its analogues more rapidly and efficiently.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for Methyl-pyrrolidin-3-ylmethyl-amine, and what key reaction steps are involved?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • N-acylation of 3-amino-4-methylpyridine derivatives to introduce protective groups.
  • Quaternization using benzyl halides to enhance reactivity.
  • Partial reduction with sodium borohydride in methanol/water to generate intermediates.
  • Hydrolysis under acidic conditions to yield piperidinone derivatives.
  • Reductive amination with methylamine and titanium(IV) isopropoxide for stereochemical control.
  • Chiral resolution using ditoluoyl-(L)-tartaric acid to isolate enantiomerically pure products .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for intermediate purification.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers focus on?

  • Methodological Answer :

  • 1H NMR : Focus on methyl group signals (δ ~1.2–1.5 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). Amine protons may appear broad or exchange with D2O.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥98% by area).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 128.18).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
    • Validation : Compare spectra with synthesized reference standards or computational predictions.

Q. How is this compound applied in medicinal chemistry research, particularly in lead compound development?

  • Methodological Answer :

  • Scaffold Modification : The pyrrolidine ring serves as a conformational constraint in drug design. Coupling with aryl halides (e.g., Suzuki-Miyaura reactions) introduces bioisosteres.
  • Biological Screening : Evaluate binding affinity to targets like dopamine receptors or kinases using radioligand assays.
  • SAR Studies : Systematically vary substituents on the pyrrolidine and methylamine groups to optimize potency and selectivity .

Advanced Research Questions

Q. What strategies optimize the enantiomeric yield of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Catalytic Asymmetry : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) in hydrogenation steps to enhance enantioselectivity.
  • Kinetic Resolution : Employ lipases or chiral stationary phases in HPLC to separate enantiomers.
  • Computational Modeling : Predict transition states using DFT calculations to identify optimal reaction conditions (e.g., solvent, temperature) .
    • Validation : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can researchers address discrepancies between theoretical and observed NMR spectra for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Test spectra in deuterated DMSO or CDCl3 to resolve exchangeable protons.
  • 2D NMR Techniques : Apply HSQC and HMBC to assign ambiguous signals (e.g., overlapping pyrrolidine protons).
  • Isomer Identification : Synthesize and compare regioisomers or diastereomers to rule out contamination .
    • Troubleshooting : Use LC-MS to detect trace impurities affecting spectral clarity.

Q. What methodological considerations are critical when evaluating the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in pH 1–8 buffers (37°C) and monitor degradation via UPLC-MS.
  • Protection Strategies : Introduce Boc or Fmoc groups to stabilize the amine during storage.
  • Structural Analysis : Use X-ray crystallography to assess steric hindrance effects on stability .
    • Data Interpretation : Correlate degradation kinetics with substituent electronic profiles (Hammett σ values).

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Reactant of Route 1
Methyl-pyrrolidin-3-ylmethyl-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.